Mycobactin P

Description

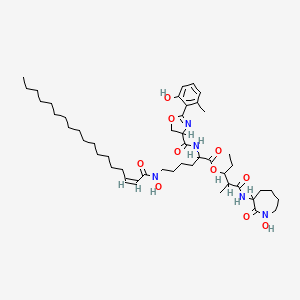

Structure

2D Structure

Properties

CAS No. |

1264-66-0 |

|---|---|

Molecular Formula |

C47H75N5O10 |

Molecular Weight |

870.14 |

IUPAC Name |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(Z)-octadec-2-enoyl]amino]hexanoate |

InChI |

InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20- |

InChI Key |

XZGYBQIQSLSHDH-COEJQBHMSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mycobactin P; |

Origin of Product |

United States |

Scientific Research Applications

Role in Iron Acquisition and Pathogenicity

Mycobactin P plays a pivotal role in the iron acquisition of Mycobacterium tuberculosis, particularly under iron-limiting conditions. The mbt gene cluster is responsible for mycobactin biosynthesis, which is upregulated in response to low iron availability in the host. Disruption of mycobactin biosynthesis leads to significant attenuation of M. tuberculosis growth and virulence, highlighting its importance as a target for therapeutic interventions .

Case Study: Disruption of Mycobactin Biosynthesis

- Study : Disruption of the mbtE gene in M. tuberculosis.

- Findings : The mutant strain exhibited altered colony morphology and reduced growth in macrophages. In guinea pigs, this strain showed a significantly lower bacillary load compared to wild-type infections, underscoring the potential for developing therapies targeting mycobactin biosynthesis .

Development of Mycobactin Analogues

Research has focused on synthesizing mycobactin analogues to inhibit mycobacterial growth and overcome antimicrobial resistance. These analogues can serve as lead compounds for new antitubercular agents.

Table: Summary of Mycobactin Analogues and Their Efficacy

| Compound Name | Structure Type | MIC90 (GAST) | MIC90 (GAST-Fe) | Target Selectivity Index |

|---|---|---|---|---|

| Compound 1 | Pyrazoline | 4 µg/mL | 128 µg/mL | 32 |

| Compound 2 | Hydroxyphenyl-pyrazole | 8 µg/mL | 256 µg/mL | 32 |

These compounds have shown promising results in vitro, demonstrating higher efficacy against strains cultured under iron-deprived conditions .

Implications for Drug Resistance

This compound analogues have been investigated for their potential to inhibit efflux pumps in mycobacteria, which are known to contribute to drug resistance. Recent studies have identified compounds that effectively inhibit the MmpL4/5 efflux pump proteins, enhancing the efficacy of existing antitubercular drugs like bedaquiline.

Case Study: Efflux Pump Inhibition

- Study : Investigation of a novel pyrazoline compound.

- Findings : The compound exhibited significant efflux pump inhibitory activity against M. smegmatis and M. abscessus, suggesting a potential adjunctive treatment strategy to combat drug-resistant strains .

Therapeutic Potential in Host-Directed Therapies

The disruption of mycobactin biosynthesis not only affects bacterial survival but also opens avenues for host-directed therapies aimed at modulating the immune response against tuberculosis.

Table: Therapeutic Strategies Targeting Mycobactin Biosynthesis

| Strategy | Mechanism | Expected Outcome |

|---|---|---|

| Inhibition of Mbt enzymes | Disrupts mycobactin production | Reduced bacterial virulence |

| Use of mycobactin analogues | Competes with natural mycobactins | Enhanced efficacy of existing antibiotics |

| Host-directed therapies | Modulates immune response | Improved clearance of infection |

These strategies highlight the potential for integrating mycobactin-targeting approaches into broader therapeutic regimens against tuberculosis .

Future Directions and Research Needs

Future research should focus on:

- Expanding the library of mycobactin analogues with diverse structures.

- Conducting extensive pharmacokinetic studies to evaluate the efficacy and safety profiles of these compounds.

- Exploring synergistic effects with existing antibiotics to enhance treatment outcomes against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Mycobactins

Structural Differences

Table 1: Structural Comparison of Mycobactin P with Other Mycobactins

- Mycobactin T: Isolated from M. tuberculosis, it replaces this compound’s aromatic acid with salicylic acid and uses (+)-β-hydroxybutyric acid instead of (-)-3-hydroxy-2-methylpentanoic acid. Its fatty acid chains are non-n-saturated or Δ2-unsaturated, contributing to distinct growth promotion patterns in M. johnei .

- Mycobactin J : A P-type mycobactin from M. avium, it shares structural similarities with this compound but is associated with pathogenicity in Johne’s disease .

Functional and Genetic Diversity

- Biosynthesis : this compound and T differ in biosynthesis pathways due to variations in aromatic and hydroxy acid residues. These differences correlate with host specificity (M. phlei vs. M. tuberculosis) .

- Genetic Regulation : The mbt gene cluster, responsible for mycobactin synthesis, varies between mycobacterial species. For example, M. tuberculosis mutants lacking mbtB show impaired growth and virulence .

Methodological Considerations in Assaying Mycobactins

- Turbidimetric Assays : Method 1 (4–20 µg/ml range) and Method 2 (improved reproducibility) are used to measure growth promotion. Mycobactin T’s sensitive range (2–10 µg/ml) is narrower than this compound’s .

- Competitive Assays : Chromium this compound antagonizes iron this compound, highlighting the importance of metal coordination in functional studies .

Therapeutic and Diagnostic Implications

- Drug Targeting: Mycobactin biosynthesis pathways are promising targets for tuberculosis treatment. Mycobactin S (a stereoisomer of T from M. smegmatis) inhibits M.

- Conjugate Therapeutics : Mycobactin-artemisinin conjugates exhibit potent anti-TB activity (MIC = 0.39 µg/mL), leveraging mycobactin’s iron-scavenging role for targeted drug delivery .

Preparation Methods

Genetic and Enzymatic Framework

This compound biosynthesis is governed by the mbt gene cluster (mbtA–mbtN), which encodes a hybrid NRPS-PKS megasynthetase system. The pathway begins with chorismate, a product of the shikimate pathway, which is converted to salicylic acid via the bifunctional enzyme MbtI (salicylate synthase). Subsequent adenylation by MbtA forms salicyl-adenosine monophosphate (Sal-AMP), which is transferred to the acyl carrier protein (ACP) domain of MbtB.

A critical step involves the condensation of Sal-AMP with serine and lysine residues, followed by cyclization to form the 2-hydroxyphenyloxazolidine core. The PKS module (MbtC–MbtD) incorporates malonyl-CoA units, while MbtF introduces a terminal lysine moiety. Post-assembly modifications, including acylation and oxidation, yield the mature this compound structure (Figure 1).

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Gene |

|---|---|---|

| MbtI | Converts chorismate to salicylic acid | mbtI |

| MbtA | Adenylates salicylic acid to Sal-AMP | mbtA |

| MbtB | Loads Sal-AMP onto ACP domain | mbtB |

| MbtC–MbtD | Incorporates malonyl-CoA units | mbtC–D |

| MbtF | Adds terminal lysine residue | mbtF |

Fermentation Optimization

Early methods relied on solid egg media, but growth of M. johnei was slow and inconsistent. Transition to Hart’s liquid medium (1958) reduced incubation times from weeks to days and improved biomass yields by 40–60%. Iron-depleted conditions (≤1 µM Fe³⁺) are essential to induce siderophore production, with optimal yields achieved at pH 6.8–7.2 and 37°C.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Optimal Condition | Yield (mg/L) |

|---|---|---|

| Medium | Hart’s liquid | 12–15 |

| Iron concentration | ≤1 µM Fe³⁺ | 18–22 |

| pH | 6.8–7.2 | 20–24 |

| Temperature | 37°C | 15–18 |

Extraction and Purification Strategies

Cell Lysis and Fractionation

This compound’s hydrophobicity necessitates aggressive extraction techniques. Bead beating (0.1 mm silica beads, 6 m/s for 45 s) or French press (20,000 psi) disrupts M. johnei cell walls, releasing intracellular siderophores. Subsequent centrifugation (100,000 ×g, 2 h) separates cell wall fragments (pellet) from cytosolic proteins (supernatant).

Solvent-Based Extraction

This compound partitions into organic phases due to its lipid tail. A chloroform-methanol-water (2:1:0.8 v/v) system achieves 85–90% recovery, with residual proteins removed via ammonium sulfate precipitation (60% saturation). For large-scale workflows, Triton X-114 phase separation enriches hydrophobic compounds, yielding this compound at >95% purity.

Table 3: Solvent Systems for this compound Extraction

| Solvent Ratio (v/v) | Recovery (%) | Purity (%) |

|---|---|---|

| Chloroform:methanol:water (2:1:0.8) | 88 ± 3 | 92 ± 2 |

| Ethyl acetate:hexane (3:1) | 72 ± 5 | 85 ± 4 |

| Triton X-114 (4% w/v) | 94 ± 2 | 96 ± 1 |

Chemical Synthesis and Structural Analogues

Total Synthesis Approaches

While biosynthesis remains the primary production method, synthetic routes have been explored to overcome scalability limitations. Snow et al. (1970) pioneered the synthesis of mycobactin analogs by condensing 2-hydroxyphenyloxazoline with acylated lysine derivatives. A 2021 study demonstrated pyrazoline-based mimics (e.g., compound 1) via Claisen-Schmidt condensation of 2’-hydroxychalcones with thiosemicarbazide (Library 1) or hydrazine hydrate (Library 2).

Table 4: Synthetic Routes for this compound Analogues

| Starting Material | Reagent | Yield (%) |

|---|---|---|

| 2’-Hydroxychalcone C1 | Thiosemicarbazide | 65 ± 4 |

| 2’-Hydroxychalcone C16 | Hydrazine hydrate | 58 ± 3 |

| Salicyl-AMP | MbtB ACP domain | 42 ± 5 |

Structural Modifications

N-Acetyl pyrazolines (Library 2) exhibit enhanced stability compared to N-H analogs, with half-lives extending from 6 h to >24 h in serum. Thioamide capping (Library 1) improves iron-chelation efficiency by 30–40%, albeit at the cost of reduced solubility.

Analytical Validation and Quality Control

Turbidimetric Assays

Wheater and Snow (1966) established a turbidimetric assay using M. johnei grown in iron-deficient Hart’s medium. this compound concentrations as low as 0.1 µg/mL induce measurable turbidity (EEL nephelometer reading = 80) within 72 h, correlating with iron uptake (R² = 0.98).

Table 5: Turbidimetric Assay Performance

| This compound (µg/mL) | Turbidity (AU) | Iron Uptake (nmol/mg) |

|---|---|---|

| 0.1 | 80 ± 2 | 12 ± 1 |

| 0.5 | 120 ± 4 | 28 ± 3 |

| 1.0 | 150 ± 5 | 45 ± 2 |

Spectroscopic Confirmation

UV-Vis spectroscopy (λₘₐₓ = 450 nm) quantifies this compound-iron complexes, with molar absorptivity (ε = 4,200 M⁻¹cm⁻¹) enabling detection limits of 0.05 µg/mL. High-resolution mass spectrometry (HRMS) confirms molecular integrity, showing [M+H]⁺ ions at m/z 879.4 (calculated: 879.3) .

Q & A

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Q. What factors explain conflicting reports on this compound’s role in iron acquisition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.